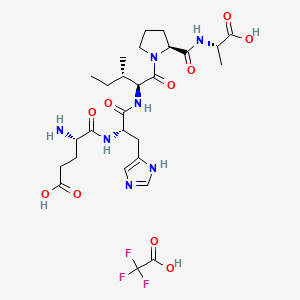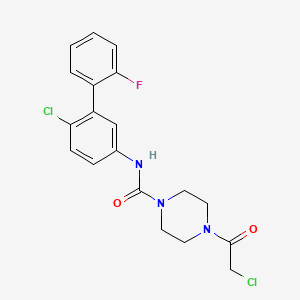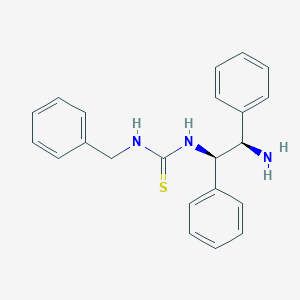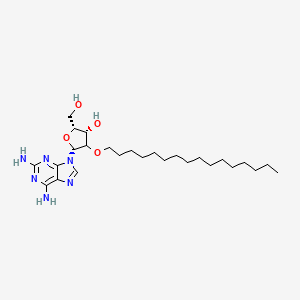
Fibrinogen-Binding Peptide TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fibrinogen-Binding Peptide TFA is a synthetic peptide designed to mimic the vitronectin binding site on the fibrinogen receptor. This compound is known for its ability to bind fibrinogen, thereby inhibiting platelet adhesion and aggregation. It is primarily used in research settings to study blood coagulation and platelet function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fibrinogen-Binding Peptide TFA involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of trifluoroacetic acid (TFA) in the cleavage step is common to remove the peptide from the resin and deprotect side chains .
Analyse Chemischer Reaktionen
Types of Reactions: Fibrinogen-Binding Peptide TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Major Products: The primary product of these reactions is the desired peptide sequence. Side products may include truncated or misfolded peptides, which are typically removed during purification .
Wissenschaftliche Forschungsanwendungen
Fibrinogen-Binding Peptide TFA has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of fibrinogen in blood coagulation and platelet function.
Medicine: Potential therapeutic applications in preventing thrombosis and other clotting disorders.
Industry: Utilized in the development of biosensors for detecting fibrinogen levels.
Wirkmechanismus
Fibrinogen-Binding Peptide TFA exerts its effects by binding to the fibrinogen receptor, specifically at the vitronectin binding site. This binding inhibits the adhesion of platelets to fibrinogen and prevents platelet aggregation. The inhibition of these processes is crucial in regulating blood clot formation and preventing excessive clotting .
Vergleich Mit ähnlichen Verbindungen
Vitronectin-Binding Peptide: Similar in function but targets the vitronectin receptor.
RGD Peptides: These peptides also inhibit platelet adhesion but through different receptors.
Fibrinogen Gamma-Chain Peptides: Target different sites on the fibrinogen molecule.
Uniqueness: Fibrinogen-Binding Peptide TFA is unique due to its specific design to mimic the vitronectin binding site on the fibrinogen receptor. This specificity allows for targeted inhibition of platelet adhesion and aggregation, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C27H40F3N7O10 |
|---|---|
Molekulargewicht |
679.6 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H39N7O8.C2HF3O2/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34;3-2(4,5)1(6)7/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40);(H,6,7)/t13-,14-,16-,17-,18-,20-;/m0./s1 |
InChI-Schlüssel |
OVODFPNTFPNCIQ-LBIDXIFHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)


![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)



